Product packaging for 3,5-Difluoro-[1,1'-biphenyl]-4-ol(Cat. No.:CAS No. 84376-22-7)

3,5-Difluoro-[1,1'-biphenyl]-4-ol

Cat. No.: B13119413
CAS No.: 84376-22-7
M. Wt: 206.19 g/mol
InChI Key: RUSLZOZXTHBKSW-UHFFFAOYSA-N
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Description

3,5-Difluoro-[1,1'-biphenyl]-4-ol is a biphenyl derivative of significant interest in medicinal chemistry, particularly in the design and synthesis of novel therapeutic agents. Its core structure serves as a key intermediate for the development of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1. Research indicates that biphenyl scaffolds incorporating 3,5-difluoro substitutions are highly effective in optimizing interactions within the NNRTI-binding pocket of reverse transcriptase, leading to compounds with robust anti-viral activity against both wild-type and drug-resistant strains of the virus . The strategic incorporation of fluorine atoms is a critical drug design tactic, known to enhance metabolic stability, influence molecular conformation, and improve overall pharmacokinetic and safety profiles of drug candidates by engaging in specific hydrophobic interactions within the enzyme pocket . This compound is presented for research applications in antiretroviral drug discovery and development. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8F2O B13119413 3,5-Difluoro-[1,1'-biphenyl]-4-ol CAS No. 84376-22-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84376-22-7

Molecular Formula

C12H8F2O

Molecular Weight

206.19 g/mol

IUPAC Name

2,6-difluoro-4-phenylphenol

InChI

InChI=1S/C12H8F2O/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7,15H

InChI Key

RUSLZOZXTHBKSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)F)O)F

Origin of Product

United States

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic and Molecular Structures

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are fundamental to understanding the electronic and molecular structure of 3,5-Difluoro-[1,1'-biphenyl]-4-ol. DFT offers a balance between accuracy and computational cost, making it a standard method for studying molecules of this size.

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. The presence of fluorine atoms can significantly influence conformational preferences. nih.gov In aliphatic chains, for instance, the 1,3-difluoro motif has a strong effect on the molecule's shape, a preference that can be magnified as the molecular chain extends. nih.gov For the biphenyl (B1667301) system in this compound, the major conformers would be defined by the torsional angle between the two rings. The planarity of the system is influenced by the steric hindrance between the ortho-hydrogens on the adjacent rings and the electronic effects of the substituents. The hydroxyl and fluoro groups influence the electronic distribution and can affect the rotational barrier.

A typical output from a conformational analysis would include the relative energies of different conformers, as illustrated in the hypothetical data table below.

Table 1: Hypothetical Conformational Analysis of this compound

Conformer Dihedral Angle (°) Relative Energy (kcal/mol) Population (%) at 298 K
Skewed 45 0.00 75.2
Planar 0 2.50 1.3
Perpendicular 90 1.20 23.5

Note: This data is illustrative. Actual values would be determined via specific DFT calculations (e.g., at the B3LYP/6-31G(d,p) level of theory).

The most stable conformation is typically a non-planar, skewed arrangement that minimizes steric clash while allowing for some degree of π-conjugation between the rings.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). numberanalytics.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com For this compound, the HOMO is expected to be localized primarily on the hydroxyl-substituted phenyl ring, which is electron-rich. The LUMO is likely distributed across the biphenyl system. The fluorine atoms, being highly electronegative, would lower the energy of the molecular orbitals.

Table 2: Hypothetical Frontier Orbital Energies for this compound

Parameter Energy (eV)
HOMO Energy -5.8
LUMO Energy -1.2
HOMO-LUMO Gap 4.6

Note: This data is illustrative and represents typical values obtained from DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution of a molecule and predict how it will interact with other species. researchgate.net It illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net

For this compound, the MEP map would show a region of significant negative potential around the oxygen atom of the hydroxyl group, making it a prime site for electrophilic attack or hydrogen bonding. researchgate.net The fluorine atoms would also contribute to negative potential regions. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a hydrogen bond donor site. The aromatic rings will show regions of negative potential above and below the plane of the rings, characteristic of π-systems. Such maps are invaluable for predicting sites of nucleophilic and electrophilic attack. researchgate.netwalisongo.ac.id

Reaction Mechanism Studies and Transition State Analysis using Computational Methods

Computational methods allow for the detailed investigation of reaction pathways, including the identification of transition states and the calculation of activation energies. This provides a deep understanding of reaction feasibility and kinetics.

While the C-F bond is generally strong, nucleophilic aromatic substitution (SNAr) can occur, particularly if the ring is activated by electron-withdrawing groups. In a related compound, 3,5-Difluoro-2,4,6-trinitroanisole (DFTNAN), the presence of fluorine atoms was found to decrease the thermal stability and alter the reaction pathway compared to its non-fluorinated analogue. nih.gov In DFTNAN, the initial bond to break was a C-NO₂ bond, not a C-F bond. nih.gov

For this compound, the hydroxyl group is an activating, electron-donating group, which would generally disfavor SNAr at the fluorine-bearing ring. However, computational studies could model a hypothetical SNAr reaction (e.g., with a strong nucleophile like methoxide) to determine its feasibility. Such a study would involve:

Reactant and Product Optimization: Calculating the energies of the starting material and the final product.

Transition State Search: Locating the highest energy point along the reaction coordinate, which represents the transition state (e.g., the Meisenheimer complex in an SNAr reaction).

Activation Energy Calculation: Determining the energy difference between the reactants and the transition state. A high activation energy would indicate a slow or non-spontaneous reaction.

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into the dynamic behavior of a compound and the effects of its environment, such as a solvent. nih.gov

For this compound, MD simulations could be used to:

Study Solvation: Analyze how solvent molecules (e.g., water or an organic solvent) arrange themselves around the solute molecule. This is crucial for understanding solubility and how the solvent might influence conformational preferences or reaction rates. rsc.org

Analyze Dynamic Conformational Changes: Observe the rotation around the biphenyl bond and other flexible parts of the molecule in real-time, providing a more realistic picture than static quantum calculations.

Simulate Interactions: Model how the molecule might interact with a biological target, such as an enzyme active site, by observing the dynamic fitting and intermolecular forces at play.

MD simulations can effectively model the fate of molecules in different environments, predicting their behavior and providing insights that complement experimental data. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry offers powerful tools to predict various spectroscopic parameters of a molecule. These theoretical predictions, when compared with experimental data, can provide deep insights into the molecular structure, bonding, and electronic properties. The primary methods used for these predictions are based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).

A comprehensive computational study would typically involve the following spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts are crucial for confirming the molecular structure. By employing methods like the Gauge-Including Atomic Orbital (GIAO) method, researchers can predict the chemical shifts of all nuclei in the molecule. The accuracy of these predictions is highly dependent on the chosen level of theory (functional) and basis set. A comparison with experimentally obtained NMR spectra would validate the computed geometry and electronic environment of the nuclei.

Infrared (IR) and Raman Spectroscopy: Computational vibrational frequency analysis can predict the IR and Raman spectra of this compound. This involves calculating the second derivatives of the energy with respect to the nuclear coordinates. The resulting vibrational modes can be assigned to specific functional groups and molecular motions (e.g., O-H stretch, C-F stretch, aromatic C-H bending). A comparison with experimental Fourier Transform Infrared (FTIR) and Raman spectra helps in the detailed interpretation of the experimental data and can identify characteristic vibrational signatures of the molecule.

UV-Visible (UV-Vis) Spectroscopy: TD-DFT calculations are employed to predict the electronic absorption spectra in the UV-Vis region. These calculations provide information about the electronic transitions between molecular orbitals, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The predicted maximum absorption wavelengths (λmax) and oscillator strengths can be compared with experimental UV-Vis spectra to understand the electronic structure and chromophoric properties of the molecule.

Table 1: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound

Spectroscopic ParameterPredicted Value (Computational)Experimental Value
1H NMR (ppm)
H-2', H-6'ValueValue
H-3', H-5'ValueValue
H-4'ValueValue
H-2, H-6ValueValue
OHValueValue
13C NMR (ppm)
C-1'ValueValue
C-2', C-6'ValueValue
C-3', C-5'ValueValue
C-4'ValueValue
C-1ValueValue
C-2, C-6ValueValue
C-3, C-5ValueValue
C-4ValueValue
IR (cm-1)
ν(O-H)ValueValue
ν(C-F)ValueValue
ν(C=C) aromaticValueValue
UV-Vis (nm)
λmaxValueValue

Note: The values in this table are placeholders and would need to be populated with actual data from dedicated computational and experimental studies.

Structure-Reactivity Relationship Studies through Computational Descriptors

Computational descriptors derived from quantum chemical calculations are instrumental in understanding the structure-reactivity relationships of a molecule. These descriptors provide quantitative measures of a molecule's electronic properties and its propensity to participate in chemical reactions.

For this compound, the following computational descriptors would be of significant interest:

Frontier Molecular Orbitals (FMOs): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. The spatial distribution of HOMO and LUMO densities can pinpoint the likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP surface would likely show negative potential around the oxygen atom of the hydroxyl group and the fluorine atoms, indicating these as potential sites for electrophilic attack. The aromatic rings would exhibit regions of both positive and negative potential.

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Table 2: Hypothetical Computational Descriptors for this compound

DescriptorCalculated Value (eV)Interpretation
EHOMO ValueElectron donating ability
ELUMO ValueElectron accepting ability
HOMO-LUMO Gap (ΔE) ValueChemical reactivity and stability
Electronegativity (χ) ValueTendency to attract electrons
Chemical Hardness (η) ValueResistance to deformation of electron cloud
Chemical Softness (S) ValuePolarizability
Electrophilicity Index (ω) ValueElectrophilic character

Note: The values in this table are placeholders and would be determined through specific DFT calculations.

Reactivity and Functionalization Strategies of 3,5 Difluoro 1,1 Biphenyl 4 Ol

Electrophilic Aromatic Substitution Reactions on the Difluorobiphenyl System

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. In 3,5-Difluoro-[1,1'-biphenyl]-4-ol, the site of substitution is determined by the combined electronic effects of the hydroxyl and fluorine substituents.

The regiochemical outcome of electrophilic aromatic substitution on the phenol-containing ring of this compound is dictated by the directing effects of the hydroxyl (-OH) and fluorine (-F) groups.

Hydroxyl Group (-OH): The hydroxyl group is a powerful activating group and a strong ortho, para-director. libretexts.orglibretexts.org Its activating nature stems from the ability of its oxygen lone pairs to donate electron density into the aromatic π-system via resonance. This donation stabilizes the positively charged intermediate (the arenium ion) formed during the reaction, particularly when the electrophile attacks the positions ortho or para to the hydroxyl group. youtube.com

Fluorine Atoms (-F): Halogens like fluorine exhibit a dual electronic effect. They are electronegative and withdraw electron density from the ring through the sigma bond (inductive effect), which deactivates the ring towards electrophilic attack compared to unsubstituted benzene. wikipedia.orgquora.com However, they also possess lone pairs that can be donated into the aromatic ring via resonance, which directs incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org For halogens, the inductive deactivation is generally stronger than the resonance activation, making them deactivating ortho, para-directors. wikipedia.org

In this compound, the potent activating and directing effect of the hydroxyl group dominates. It strongly directs incoming electrophiles to the positions ortho to it (C2 and C6), as the para position is occupied by the second phenyl ring. The fluorine atoms at the C3 and C5 positions further influence this regioselectivity. While they are ortho, para-directors themselves, their primary role in this context is to deactivate the ring. The positions ortho to the hydroxyl group are also meta to the fluorine atoms, which is the least electronically disfavored position relative to the deactivating fluorine substituents.

Therefore, electrophilic attack will occur almost exclusively on the substituted phenol (B47542) ring at the C2 and C6 positions, which are ortho to the strongly activating hydroxyl group.

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

Substituent Type Activating/Deactivating Directing Effect Primary Influence in Target Molecule
-OH Resonance Donor Strongly Activating ortho, para Dominant directing group
-F Inductive Withdrawer, Resonance Donor Deactivating ortho, para Reinforces substitution at C2/C6 (positions are meta to -F)

Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for functionalization, allowing for the synthesis of various derivatives through etherification, esterification, and oxidation.

The nucleophilic character of the phenolic oxygen allows for straightforward conversion to ethers and esters.

Etherification: The formation of an ether from the phenolic -OH group can be readily achieved through reactions like the Williamson ether synthesis. This involves deprotonating the phenol with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide to form the corresponding ether. Reductive etherification, which involves coupling alcohols and ketones, provides another pathway to ether derivatives. nrel.gov A variety of alkyl and benzyl (B1604629) ethers can be prepared, which can serve as protecting groups or introduce new functionalities. organic-chemistry.org

Esterification: Phenols can be converted to esters by reaction with carboxylic acids or their derivatives. The Fischer esterification, which involves reacting the phenol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. masterorganicchemistry.comjeeadv.ac.in Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be used, often in the presence of a base like pyridine, to achieve high yields of the corresponding phenyl ester under milder conditions.

Table 2: Common Etherification and Esterification Reactions

Reaction Reagents Product Type General Utility

Phenols are susceptible to oxidation, and can be converted into quinone-type structures. libretexts.orgjove.com The oxidation of phenols often proceeds through the formation of a phenoxy radical. While simple phenols can be oxidized to p-benzoquinone with strong oxidizing agents like chromic acid, the reaction pathway for this compound is more complex. libretexts.org

Oxidation with milder reagents can lead to oxidative coupling. For instance, the oxidation of structurally similar 4,4'-dihydroxybiphenyls is known to produce diphenoquinones. nih.gov In the case of this compound, oxidation could potentially lead to the formation of a phenoxy radical, which could then dimerize or undergo further reactions to form complex quinone-like structures or polymers. Reagents like o-iodoxybenzoic acid (IBX) are known to selectively oxidize phenols to o-quinones. nih.gov

Nucleophilic Aromatic Substitution at Fluorine Centers

Nucleophilic aromatic substitution (SNAr) provides a pathway to replace the fluorine atoms with various nucleophiles. wikipedia.org In contrast to SN1 and SN2 reactions, the SNAr mechanism is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com

The reactivity of aryl halides in SNAr reactions often follows the order F > Cl > Br > I. This is because the rate-determining step is the initial attack by the nucleophile to form a stabilized carbanionic intermediate (a Meisenheimer complex), a step that is accelerated by the high electronegativity of fluorine. youtube.com

In this compound, the fluorine atoms are meta to the strongly electron-donating hydroxyl group. This electronic arrangement deactivates the ring for nucleophilic attack, making SNAr reactions challenging under standard conditions. However, such substitutions on electron-neutral or even electron-rich fluoroarenes can be enabled by advanced methods like organic photoredox catalysis, which can functionalize the ring with nucleophiles including azoles, amines, and carboxylic acids. nih.gov Furthermore, the synthesis of high-performance polymers like PEEK from difluorobenzophenone monomers demonstrates the industrial feasibility of nucleophilic substitution at fluorine centers on deactivated rings. wright.edu

Introduction of Additional Functionalities via Cross-Coupling and Other Methods

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for extensive modification of the biphenyl (B1667301) scaffold.

The Suzuki-Miyaura coupling is particularly prominent for creating biaryl structures. libretexts.orgresearchgate.netlibretexts.org This reaction typically couples an organoboron species (like a boronic acid or ester) with an organohalide. nih.gov The this compound system can participate in these reactions in several ways:

As the Boronic Acid Component: The molecule can be converted into its corresponding boronic acid, (3,5-Difluoro-4-hydroxyphenyl)boronic acid , which is a known chemical entity. sigmaaldrich.combldpharm.com This boronic acid can then be coupled with various aryl or heteroaryl halides to introduce new substituents on the second, unsubstituted phenyl ring. The hydroxyl group itself can act as a directing group in certain cross-coupling reactions. nih.gov

As the Halide Component: If a halogen (e.g., Br, I) is present on the second phenyl ring, the 3,5-difluoro-4-hydroxyphenyl moiety can act as the organoboron partner. Alternatively, starting from a precursor like 1-Bromo-3,5-difluorobenzene , the biphenyl system can be constructed via a Suzuki coupling, followed by conversion of a different functional group to the phenol.

These cross-coupling methods are compatible with a wide range of functional groups and allow for the synthesis of complex, highly functionalized biphenyl derivatives. nih.gov

Table 3: Potential Cross-Coupling Strategies

Coupling Partner 1 Coupling Partner 2 Catalyst System (Typical) Product Type
(3,5-Difluoro-4-hydroxyphenyl)boronic acid Aryl/Heteroaryl Halide (Ar-X) Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) Functionalized Biphenyl
4-Bromo-(3',5'-difluoro-[1,1'-biphenyl]-4'-ol) Aryl/Heteroaryl Boronic Acid (Ar-B(OH)₂) Pd(0) catalyst, Base Tris-aryl system

Applications and Derivatization in Advanced Materials and Precursor Synthesis

Role as a Key Intermediate in the Synthesis of Complex Fluorinated Molecules

The 3,5-Difluoro-[1,1'-biphenyl]-4-ol molecule serves as a pivotal intermediate in the synthesis of more elaborate fluorinated compounds. The fluorine atoms at the 3 and 5 positions significantly influence the acidity of the hydroxyl group and the electron distribution of the aromatic ring, which can be exploited in subsequent chemical transformations.

One of the primary applications of this compound is as a precursor for creating molecules with tailored properties for specific applications. For instance, the hydroxyl group can be readily converted into other functional groups, such as esters or ethers, to build larger molecular architectures. This is particularly relevant in the synthesis of materials for optoelectronics and liquid crystals, where precise control over molecular shape and polarity is paramount. The synthesis of compounds like 2,3′-difluoro-4′-(trifluoromethoxy)-[1,1′-biphenyl]-4-yl 4-(trifluoromethoxy)benzoate showcases how fluorinated biphenyl (B1667301) cores are elaborated into more complex structures for advanced material applications. researchgate.net

Furthermore, the difluorinated phenyl ring is a key component in developing materials with specific dielectric properties. The electron-withdrawing nature of the fluorine atoms can be used to create molecules with significant dipole moments, a critical factor in the design of liquid crystals with negative dielectric anisotropy. beilstein-journals.orgnih.gov The synthesis of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine highlights the role of fluorinated biphenyls as core structures in the production of complex molecules suitable for industrial-scale applications. google.com

Functionalization for Liquid Crystal Applications and Optoelectronic Materials

The rigid core of the biphenyl structure, combined with the strong polarity induced by the fluorine atoms, makes this compound an excellent starting point for the design of liquid crystals (LCs). ossila.com The properties of LCs, such as their clearing points, viscosity, and dielectric anisotropy, are highly dependent on their molecular structure. beilstein-journals.org By functionalizing the hydroxyl group of this compound, researchers can systematically tune these properties.

For example, attaching different alkyl or alkoxy chains to the hydroxyl group can alter the mesophase behavior and operating temperature range of the resulting liquid crystal. The introduction of additional polar groups, such as a trifluoromethoxy group, can further enhance the dielectric anisotropy, which is crucial for applications in display technologies like vertical alignment (VA) LCDs. researchgate.netbeilstein-journals.org

The development of fluorinated liquid crystals is a significant area of research, as these materials often exhibit lower viscosity and improved reliability compared to their non-fluorinated counterparts. beilstein-journals.orgnih.gov The strategic placement of fluorine atoms perpendicular to the long molecular axis is a key strategy for inducing negative dielectric anisotropy. beilstein-journals.org Research into various fluorinated motifs, including difluoroaryl structures, has been successful in creating LCs with the desired negative dielectric properties. beilstein-journals.orgnih.gov

Optoelectronic materials, which interact with both light and electricity, also benefit from the incorporation of fluorinated biphenyl units. ossila.com The tunability of their optical and electronic properties through chemical modification makes them suitable for a range of devices. ossila.com

Table 1: Examples of Fluorinated Biphenyl Derivatives and their Applications

Compound Class Key Structural Feature Target Application Reference
Fluorinated Benzoate Esters 2,3′-difluoro-4′-(trifluoromethoxy)-[1,1′-biphenyl]-4-yl core Liquid Crystals for Infrared Region researchgate.net
Difluoroaryl Motifs 2,3-Difluoroaryl groups Liquid Crystals with Negative Dielectric Anisotropy beilstein-journals.orgnih.gov

Precursor for Chirally Modified Biphenyl Scaffolds

The introduction of chirality into biphenyl structures can lead to materials with unique optical properties, including the ability to rotate the plane of polarized light. This is particularly important in the development of chiral dopants for liquid crystal mixtures, which are used to induce a helical twist in the nematic phase, forming a cholesteric or "twisted nematic" phase. nih.govbeilstein-journals.org

While this compound itself is not chiral, its structure can be modified to create chiral derivatives. The biphenyl axis is prone to restricted rotation, and with appropriate substitution at the ortho positions, stable atropisomers (axially chiral molecules) can be formed. The development of axially chiral biphenyl ligands and catalysts is a major focus in asymmetric synthesis. nih.gov

The hydroxyl group of this compound provides a convenient handle for attaching chiral auxiliaries. These auxiliaries can direct subsequent reactions to occur stereoselectively, leading to the formation of a single enantiomer of a chiral biphenyl derivative. Significant research has been dedicated to exploring a variety of chiral, twisted molecules, including binaphthyls and biphenyls, for their high Helical Twisting Power (HTP) in liquid crystal hosts. nih.gov

Synthesis of Analogs for Structure-Property Relationship Studies in Materials Science

Understanding how small changes in molecular structure affect the macroscopic properties of a material is a fundamental goal of materials science. The synthesis of analogs of this compound is a powerful tool for establishing these structure-property relationships. rsc.org

By systematically varying the substitution pattern on the biphenyl core, researchers can probe the influence of different functional groups on properties like melting point, liquid crystal phase behavior, and dielectric constant. For example, replacing the fluorine atoms with other halogens like chlorine can provide insights into the role of electronegativity and atomic size. nih.gov Similarly, altering the position or number of fluorine atoms can have a dramatic impact on the molecule's dipole moment and, consequently, its dielectric properties. rsc.org

Table 2: List of Compounds Mentioned

Compound Name
This compound
2,3′-difluoro-4′-(trifluoromethoxy)-[1,1′-biphenyl]-4-yl 4-(trifluoromethoxy)benzoate
3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine
3',5'-Di-chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine
(S)-6,6′-dimethyl-[1,1′-biphenyl]-2,2′-diol
(3,5-bis(trifluoromethyl)phenyl)boronic acid
Chiral phosphoric acids

Advanced Analytical Techniques for Process Monitoring and Product Characterization

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of "3,5-Difluoro-[1,1'-biphenyl]-4-ol". It is widely used for determining the purity of the final compound and for monitoring the progress of the synthesis reaction by quantifying the consumption of reactants and the formation of the product and any byproducts.

Detailed Research Findings:

Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing biphenyl (B1667301) compounds. cern.ch The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For a compound like "this compound," a C18 or a Biphenyl stationary phase is highly effective. restek.comnih.gov Biphenyl phases, in particular, can offer enhanced selectivity for aromatic and moderately polar compounds due to π-π interactions, which are beneficial for separating structurally similar impurities. restek.com

The mobile phase typically consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer or water with an acid modifier like formic or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components, from polar starting materials to the more nonpolar biphenyl product.

Detection is commonly performed using a UV-Vis detector, as the biphenyl rings possess strong chromophores. The selection of an appropriate wavelength is critical for achieving high sensitivity. For related biphenyl structures, detection wavelengths are often set in the range of 220-280 nm. google.com A photodiode array (PDA) detector can be particularly useful as it provides spectral information for peak identification and purity assessment.

Impurity profiling is a key application of HPLC, identifying and quantifying related substances that may arise from the synthesis, such as starting materials, intermediates, or degradation products. hilarispublisher.comnih.gov Validated HPLC methods, established according to ICH guidelines, ensure that the analysis is accurate, precise, and reliable for quality control purposes. nih.govresearchgate.net

Interactive Data Table: Example HPLC Method Parameters Below is a table summarizing typical starting parameters for an HPLC method for "this compound".

ParameterValue/DescriptionPurpose
Column Biphenyl or C18, 150 x 4.6 mm, 5 µmProvides separation based on hydrophobicity and π-π interactions.
Mobile Phase A Water with 0.1% Formic AcidAqueous component; acid improves peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic component; elutes the compound from the column.
Gradient 5% to 95% B over 20 minutesEnsures elution of compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow for analytical columns.
Column Temp. 30 °CMaintains consistent retention times.
Detector UV/PDA at 254 nmDetects aromatic compounds; PDA allows for peak purity analysis.
Injection Vol. 10 µLStandard volume for analytical HPLC.

Chiral HPLC for Enantiomeric Excess Determination (if chiral derivatives are formed)

While "this compound" itself is not chiral, its derivatives can be. If this compound is used as a precursor in a synthesis that introduces a chiral center, or if it is derivatized with a chiral reagent, the resulting products will be enantiomers or diastereomers. Chiral HPLC is the gold standard for separating and quantifying these stereoisomers to determine the enantiomeric excess (ee) or diastereomeric excess (de) of a synthesis. wikipedia.orgmz-at.de

Detailed Research Findings:

There are two main strategies for separating enantiomers using HPLC:

Indirect Method: The chiral compound is reacted with a chiral derivatizing reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (like C18). nih.gov This approach is versatile but requires an additional reaction step.

Direct Method: The racemic mixture is directly injected onto a chiral stationary phase (CSP). CSPs are designed with a chiral selector that interacts differently with each enantiomer, leading to different retention times. nih.gov Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for a broad range of compounds. nih.govphenomenex.com

The choice of mobile phase is critical for achieving separation on a CSP and can include normal-phase (e.g., hexane/isopropanol) or polar organic modes. nih.gov The determination of enantiomeric excess is crucial as different enantiomers of a drug can have vastly different pharmacological activities. mz-at.de The ee is calculated from the peak areas of the two enantiomers in the chromatogram. youtube.com

Interactive Data Table: Example Chiral HPLC Conditions for a Derivative This table shows hypothetical conditions for separating a chiral derivative of "this compound".

ParameterValue/DescriptionPurpose
Column Polysaccharide-based CSP (e.g., Lux Cellulose-2)Chiral stationary phase for enantiomeric separation. nih.gov
Mobile Phase Hexane/Ethanol (90:10 v/v)Normal phase conditions often provide good selectivity on polysaccharide CSPs.
Flow Rate 0.8 mL/minOptimized for resolution and analysis time.
Column Temp. 25 °CTemperature control is crucial for reproducible chiral separations.
Detector UV at 254 nmDetection of the aromatic derivative.
Enantiomeric Excess (ee) Calculated as: `(Area₁ - Area₂

Radio-HPLC for Radiolabeling Studies (if applicable)

For applications in molecular imaging, such as Positron Emission Tomography (PET), "this compound" or its derivatives could potentially be labeled with a positron-emitting radionuclide (e.g., Fluorine-18). Radio-HPLC is an essential technique in radiopharmaceutical development for the quality control of these radiolabeled compounds. nih.govnih.gov

Detailed Research Findings:

Radio-HPLC combines a standard HPLC system with a radioactivity detector placed in series after the conventional UV detector. cern.chnih.gov This setup allows for the simultaneous measurement of the mass peak (from the UV detector) and the radioactivity peak. This is critical for determining the radiochemical purity (RCP), which is the percentage of the total radioactivity present in the desired chemical form. nih.govnih.gov

The system can confirm that the radioactivity is co-eluting with the non-radioactive standard of the compound, thus confirming its identity. It is also used to quantify radiolabeled impurities, which could be unreacted radionuclide or radiolabeled byproducts. escholarship.org The use of an integrated system can streamline the process of radiochemical purity testing, which is vital in the production of radiopharmaceuticals where high purity is paramount and time is critical due to radioactive decay. lablogic.com

Interactive Data Table: Radio-HPLC System Configuration

ComponentDescriptionFunction
HPLC System Quaternary pump, autosampler, column ovenSeparates the radiolabeled compound from impurities.
UV Detector Photodiode Array (PDA) or variable wavelength detectorDetects the non-radioactive ("cold") compound and other UV-active species.
Radioactivity Detector NaI(Tl) scintillation or PIN diode detectorMeasures the radioactivity of the eluent in real-time. nih.gov
Software Integrated chromatography data systemCorrelates UV and radioactivity signals for co-elution analysis and RCP calculation. lablogic.com
Primary Analysis Radiochemical Purity (RCP)Ensures the final product is free from radioactive impurities. nih.gov

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. For "this compound," this technique provides experimental validation of its empirical and molecular formula (C₁₂H₈F₂O).

Detailed Research Findings:

The procedure involves combusting a small, precisely weighed sample of the purified compound in an excess of oxygen. The combustion products (carbon dioxide, water, etc.) are collected and quantified. The amounts of these products are then used to calculate the percentage of each element in the original sample. The fluorine content is typically determined by other methods, such as ion chromatography after combustion and absorption.

The experimental percentages are then compared to the theoretical percentages calculated from the molecular formula. A close agreement (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Interactive Data Table: Elemental Analysis Data for C₁₂H₈F₂O

ElementSymbolAtomic Mass (amu)Molar Mass ( g/mol )Theoretical %Experimental %
CarbonC12.011144.13269.90%To be determined
HydrogenH1.0088.0643.91%To be determined
FluorineF18.99837.99618.43%To be determined
OxygenO15.99915.9997.76%To be determined
Total 206.191 100.00%

Future Outlook and Research Trajectories in 3,5 Difluoro 1,1 Biphenyl 4 Ol Chemistry

Development of Chemo- and Regioselective Synthetic Methodologies

The precise installation of fluorine atoms and the controlled construction of the biphenyl (B1667301) backbone are paramount in synthesizing derivatives of 3,5-Difluoro-[1,1'-biphenyl]-4-ol. Future research will undoubtedly focus on the development of more efficient, selective, and sustainable synthetic methods.

Current efforts often rely on established cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the biphenyl linkage. nih.gov While effective, these methods can sometimes require harsh reaction conditions and expensive catalysts. A key area of future development will be the discovery of novel catalytic systems that can operate under milder conditions with higher functional group tolerance.

Furthermore, achieving chemo- and regioselectivity in the functionalization of the pre-formed biphenyl scaffold presents a significant challenge. The development of late-stage fluorination techniques and other C-H functionalization strategies will be crucial. These methods would allow for the direct introduction of fluorine atoms or other functional groups onto the biphenyl core in the final steps of a synthesis, providing rapid access to a diverse range of analogs for structure-activity relationship (SAR) studies.

Innovations in Catalysis for Fluorinated Biphenyl Synthesis

Catalysis is at the heart of modern organic synthesis, and the development of novel catalysts will be a primary driver of innovation in the field of fluorinated biphenyls.

Key areas of innovation will likely include:

Transition Metal Catalysis: While palladium-catalyzed cross-coupling reactions are well-established, there is a continuous search for more active, stable, and versatile catalysts. nih.gov Research into catalysts based on other transition metals, such as nickel or copper, may offer alternative and potentially more sustainable routes to these compounds.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-F bonds under mild conditions. mdpi.com The application of this technology to the synthesis of this compound and its derivatives could lead to more energy-efficient and environmentally friendly processes.

Organocatalysis: The use of small organic molecules as catalysts offers an attractive alternative to metal-based systems. mdpi.com The development of organocatalytic methods for the asymmetric synthesis of chiral fluorinated biphenyls is a particularly exciting prospect.

Enzymatic Catalysis: Biocatalysis offers the potential for unparalleled selectivity and sustainability. the-innovation.org The use of enzymes, such as oxidoreductases, to catalyze the key bond-forming steps in the synthesis of fluorinated biphenyls could provide access to novel and complex structures with high enantiopurity. the-innovation.org

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms underlying the synthesis and functionalization of this compound is essential for the rational design of improved synthetic methods. Future research will likely employ a combination of experimental and computational techniques to elucidate the intricate details of these transformations.

For instance, detailed kinetic studies, in situ spectroscopic monitoring, and the isolation and characterization of reaction intermediates can provide valuable insights into the catalytic cycle of cross-coupling reactions. nih.gov Computational modeling, using techniques such as density functional theory (DFT), can be used to map out reaction pathways, identify transition states, and predict the influence of substituents and reaction conditions on the outcome of a reaction. researchgate.net

A deeper mechanistic understanding will not only enable the optimization of existing synthetic routes but also facilitate the discovery of entirely new and more efficient transformations.

Predictive Modeling and Data-Driven Research in Fluorine Chemistry

The application of machine learning and data-driven approaches is revolutionizing the field of chemistry. nih.govacs.orgnih.gov In the context of this compound chemistry, these tools can be used to:

Predict Reaction Outcomes: Machine learning models can be trained on large datasets of chemical reactions to predict the products, yields, and selectivity of new transformations. researchgate.net This can help to accelerate the discovery and optimization of synthetic routes.

Design Novel Catalysts: Data-driven approaches can be used to identify the key structural features of a catalyst that are responsible for its activity and selectivity. acs.org This information can then be used to design new and improved catalysts.

Predict Physicochemical and Biological Properties: Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can be developed to predict the biological activity, metabolic stability, and other important properties of this compound derivatives. nih.gov This can help to guide the design of new compounds with desired characteristics.

The development of large, high-quality datasets of experimental data will be crucial for the success of these data-driven approaches. acs.org

Exploration of New Application Domains for this compound Derivatives

While derivatives of this compound have already shown promise in areas such as medicinal chemistry, there is significant potential for their application in other fields. nih.gov Future research will likely explore the use of these compounds in:

Materials Science: The unique electronic properties of fluorinated biphenyls make them attractive candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

Agrochemicals: The incorporation of fluorine can enhance the efficacy and metabolic stability of pesticides and herbicides.

Chemical Biology: Fluorinated biphenyls can be used as probes to study biological processes and as building blocks for the synthesis of complex bioactive molecules.

The exploration of these new application domains will require a multidisciplinary approach, combining the expertise of synthetic chemists, materials scientists, and biologists.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.